2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene typically involves the bromination of 1-methoxy-4-(trifluoromethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems and reactors can help in maintaining the reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and trifluoromethoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromobenzotrifluoride
- 1-Bromo-4-fluorobenzene
- 4-Bromoanisole
Uniqueness
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLUYVVEOZWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595421 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-14-5 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.